
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene is an organic compound with the molecular formula C11H14F2 It is characterized by the presence of a difluoromethyl group attached to a benzene ring, which also bears a methyl substituent
Vorbereitungsmethoden
The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene typically involves the introduction of the difluoromethyl group onto a pre-existing benzene ring. One common method is the reaction of 4-methylbenzyl chloride with difluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, leading to the formation of nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated organic molecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the development of new materials, including polymers and specialty chemicals, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can be compared to other fluorinated benzene derivatives, such as:
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene: Similar in structure but with an additional fluorine atom on the benzene ring, which can alter its chemical and physical properties.
1-(1,1-Difluoro-2-methylpropyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
4-Methylbenzyl fluoride: Contains a single fluorine atom, making it less reactive compared to the difluoromethyl derivative.
The unique combination of the difluoromethyl and methyl groups in this compound provides distinct chemical properties that can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14F2 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(1,1-difluoro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H14F2/c1-8(2)11(12,13)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
ZXWWPKKLUFUFCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


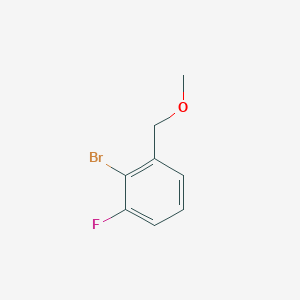
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
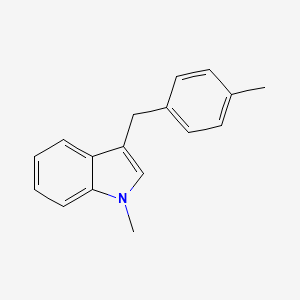
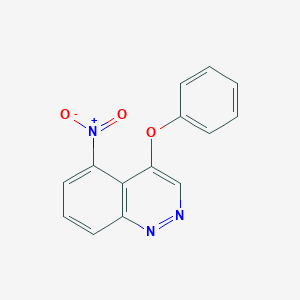
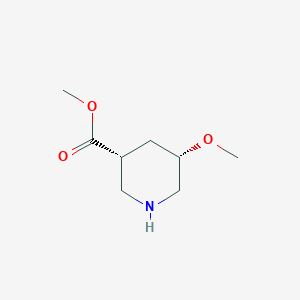
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
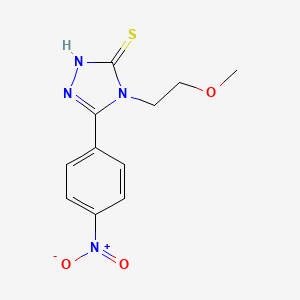
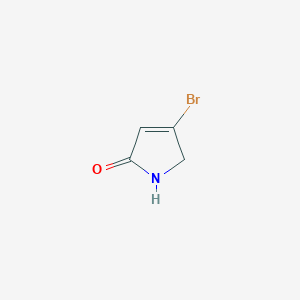
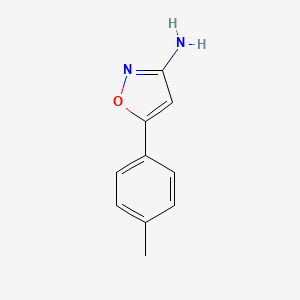
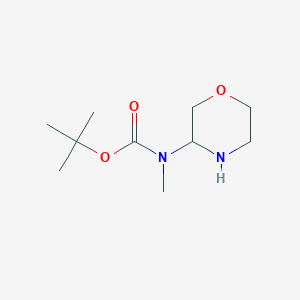

![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
